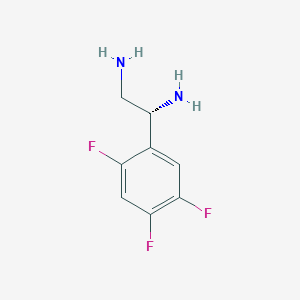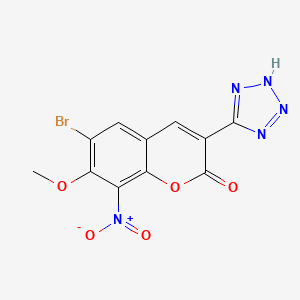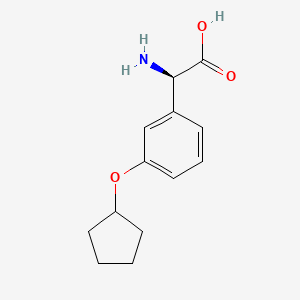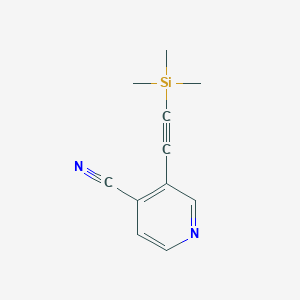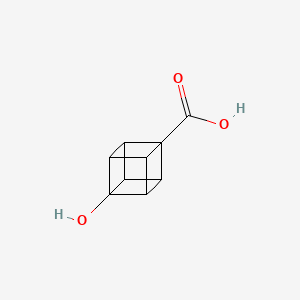
1-Hydroxy-cubane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-cubane-4-carboxylic acid is a unique organic compound characterized by its cubane structure, which consists of eight carbon atoms arranged in a cubic configuration. This highly strained and rigid structure makes it an interesting subject of study in various fields of chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-Hydroxy-cubane-4-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the functionalization of cubane carboxylic acids. For example, the Hofer–Moest reaction under flow conditions has been used to convert cubane carboxylic acids to alkoxy cubanes . This method involves oxidative decarboxylative ether formation, which is compatible with other oxidizable functional groups and allows for straightforward upscaling. Additionally, photolysis of 1,4-diiodocubane in methanol has been reported to yield methoxycubanes .
Analyse Des Réactions Chimiques
1-Hydroxy-cubane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hydroxyl and carboxyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents
Applications De Recherche Scientifique
1-Hydroxy-cubane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The cubane structure serves as a bioisostere for benzene rings, potentially leading to improved physical and biological properties in drug design.
Materials Science: The rigid and strained structure of cubane derivatives makes them useful as non-aromatic rigid spacers in organic materials and polymers.
Electrochemistry: The compound has been studied for its electrochemical properties, including its use in oxidative decarboxylative ether formation.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-cubane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites in biological molecules, potentially leading to altered biological activity. For example, substituting a phenyl ring with a cubyl unit can lead to improved physical and biological properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Hydroxy-cubane-4-carboxylic acid can be compared with other similar compounds, such as:
Cubane-1,4-dicarboxylic acid: Another cubane derivative with carboxylic acid groups at the 1 and 4 positions.
4-Methoxycarbonylcubanecarboxylic acid: A cubane derivative with a methoxycarbonyl group.
Bicyclo[1.1.1]pentane derivatives: These compounds share a similar strained and rigid structure but differ in their specific chemical properties and applications
Propriétés
Formule moléculaire |
C9H8O3 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
4-hydroxycubane-1-carboxylic acid |
InChI |
InChI=1S/C9H8O3/c10-7(11)8-1-4-2(8)6-3(8)5(1)9(4,6)12/h1-6,12H,(H,10,11) |
Clé InChI |
FONDOVWTJIBTOQ-UHFFFAOYSA-N |
SMILES canonique |
C12C3C4C1(C5C2C3(C45)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B13032962.png)
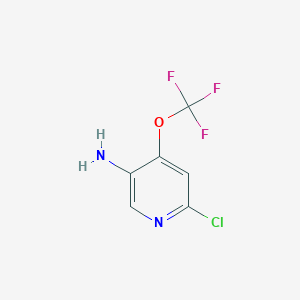
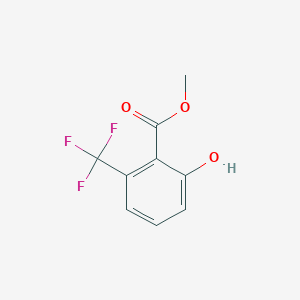
![ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate](/img/structure/B13032985.png)
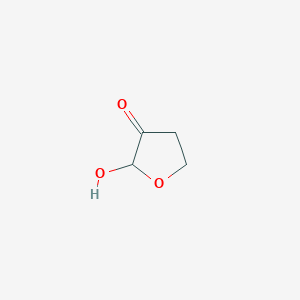
![(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033006.png)
